Cas no 88944-88-1 (1H-Indazol-3-amine, 5-chloro-N-[3-(4-morpholinyl)propyl]-)
88944-88-1 structure
Product Name:1H-Indazol-3-amine, 5-chloro-N-[3-(4-morpholinyl)propyl]-
CAS-nummer:88944-88-1
MF:C14H19ClN4O
MW:294.779861688614
CID:618930
PubChem ID:20135831
Update Time:2025-04-19
1H-Indazol-3-amine, 5-chloro-N-[3-(4-morpholinyl)propyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Indazol-3-amine, 5-chloro-N-[3-(4-morpholinyl)propyl]-
- 5-chloro-N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine
- 5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine
- SCHEMBL10371673
- 88944-88-1
- DTXSID40602845
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- Inchi: 1S/C14H19ClN4O/c15-11-2-3-13-12(10-11)14(18-17-13)16-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,16,17,18)
- InChI-sleutel: JBNJCYCODJEFHJ-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)C(=NN2)NCCCN1CCOCC1
Berekende eigenschappen
- Exacte massa: 294.1247389g/mol
- Monoisotopische massa: 294.1247389g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 53.2Ų
1H-Indazol-3-amine, 5-chloro-N-[3-(4-morpholinyl)propyl]- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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